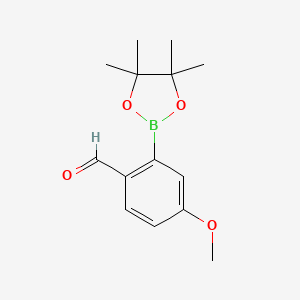
Vinyl glycine
Übersicht
Beschreibung
Vinyl glycine, also known as L-vinylglycine, is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of a vinyl group attached to the alpha carbon of glycine. This compound is notable for its role as an irreversible inhibitor of aspartate aminotransferase, an enzyme involved in amino acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinyl glycine can be synthesized through various methods. One common approach involves the use of ethylene oxide as a vinyl cation equivalent in the formal vinylation of an amino acid-derived dianion . Another method involves the pyrolysis of an intermediate sulfoxide at high temperatures, which yields Cbz-protected this compound with high efficiency and minimal side products .
Industrial Production Methods
Industrial production of this compound often employs nickel-catalyzed cross-electrophile coupling of N-carbonyl-protected alpha-pivaloyloxy glycine with vinyl halides and triflates. This method allows for the synthesis of alpha-amino acids bearing branched vinyl groups, which are challenging to produce using traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
Vinyl glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethylene oxide, nickel catalysts, and various halides and triflates. The conditions often involve high temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as Cbz-protected this compound and other substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Vinyl glycine has a wide range of applications in scientific research:
Wirkmechanismus
Vinyl glycine exerts its effects primarily by inhibiting aspartate aminotransferase. It acts as an irreversible inhibitor by forming a covalent bond with the enzyme, thereby blocking its activity. This inhibition affects amino acid metabolism and can have various downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-vinyl tyrosine
- Alpha-vinyl DOPA
- Alpha-vinyl glutamate
- Alpha-vinyl ornithine
- Alpha-vinyl lysine
- Alpha-vinyl arginine
Uniqueness
Vinyl glycine is unique due to its specific inhibition of aspartate aminotransferase and its role as a suicide substrate for pyridoxal phosphate-dependent enzymes. This makes it particularly valuable in studies of enzyme mechanisms and in the development of enzyme inhibitors .
Eigenschaften
IUPAC Name |
2-(ethenylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-5-3-4(6)7/h2,5H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFCSMYBZBTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B7884459.png)
![6-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884465.png)


![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)


